molecular formula C17H17BrO3S B2982727 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone CAS No. 883793-67-7

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone

Cat. No.: B2982727
CAS No.: 883793-67-7
M. Wt: 381.28
InChI Key: VYDHSPBCOOWFGV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is an organic compound with the molecular formula C17H17BrO3S. It is a solid at room temperature and has a molecular weight of 381.29 g/mol . This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group connected through a propanone backbone with a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 3,4-dimethoxypropiophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is unique due to the presence of both bromophenyl and dimethoxyphenyl groups, which provide distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(3,4-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHSPBCOOWFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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